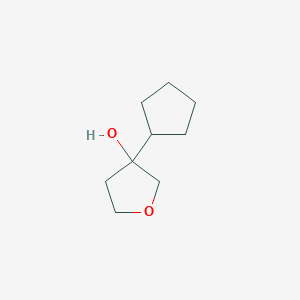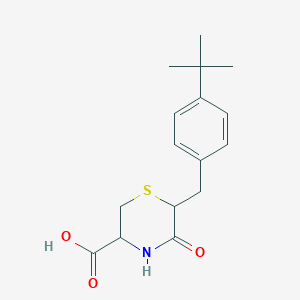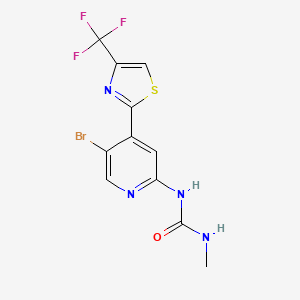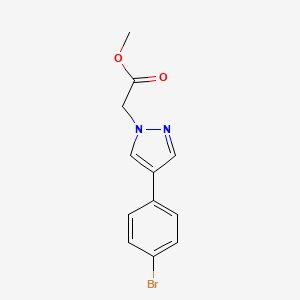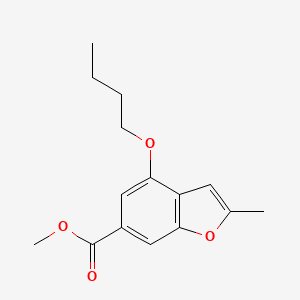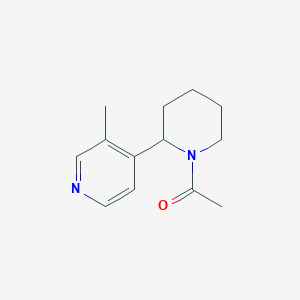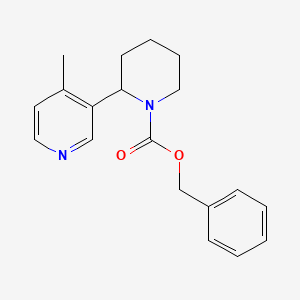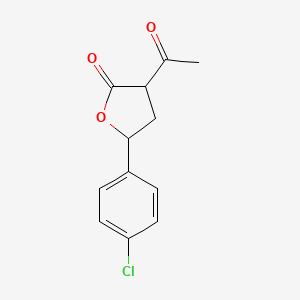
3-Acetyl-5-(4-chlorophenyl)dihydrofuran-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-5-(4-chlorophenyl)dihydrofuran-2(3H)-one is a chemical compound that belongs to the class of dihydrofurans It is characterized by the presence of an acetyl group and a chlorophenyl group attached to a dihydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-(4-chlorophenyl)dihydrofuran-2(3H)-one typically involves the reaction of 4-chlorobenzaldehyde with an appropriate acetylating agent in the presence of a catalyst. The reaction conditions may vary, but common methods include:
Aldol Condensation: This involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide to form the intermediate product, which is then cyclized to form the dihydrofuran ring.
Cyclization Reactions: The intermediate product undergoes cyclization in the presence of an acid catalyst to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetyl-5-(4-chlorophenyl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-5-(4-chlorophenyl)dihydrofuran-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Acetyl-5-(4-chlorophenyl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell growth, and other biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-3-acetyl-5-(4-chlorophenyl)-4,5-dihydrofuran: Similar structure but with a methyl group at the 2-position.
3-Acetyl-5-(4-bromophenyl)dihydrofuran-2(3H)-one: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
3-Acetyl-5-(4-chlorophenyl)dihydrofuran-2(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the chlorophenyl group may enhance its antimicrobial properties compared to similar compounds with different substituents.
Eigenschaften
Molekularformel |
C12H11ClO3 |
|---|---|
Molekulargewicht |
238.66 g/mol |
IUPAC-Name |
3-acetyl-5-(4-chlorophenyl)oxolan-2-one |
InChI |
InChI=1S/C12H11ClO3/c1-7(14)10-6-11(16-12(10)15)8-2-4-9(13)5-3-8/h2-5,10-11H,6H2,1H3 |
InChI-Schlüssel |
GFSYYCBTKYIXJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CC(OC1=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


